PTAC oxalate
CAS No.:
Cat. No.: VC0004892
Molecular Formula: C14H21N3O4S2
Molecular Weight: 359.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N3O4S2 |
|---|---|
| Molecular Weight | 359.5 g/mol |
| IUPAC Name | 3-[(5R,6R)-1-azabicyclo[3.2.1]octan-6-yl]-4-propylsulfanyl-1,2,5-thiadiazole;oxalic acid |
| Standard InChI | InChI=1S/C12H19N3S2.C2H2O4/c1-2-6-16-12-11(13-17-14-12)10-8-15-5-3-4-9(10)7-15;3-1(4)2(5)6/h9-10H,2-8H2,1H3;(H,3,4)(H,5,6)/t9-,10-;/m0./s1 |
| Standard InChI Key | LXXQOVMTAFXOKQ-IYPAPVHQSA-N |
| Isomeric SMILES | CCCSC1=NSN=C1[C@H]2CN3CCC[C@H]2C3.C(=O)(C(=O)O)O |
| SMILES | CCCSC1=NSN=C1C2CN3CCCC2C3.C(=O)(C(=O)O)O |
| Canonical SMILES | CCCSC1=NSN=C1C2CN3CCCC2C3.C(=O)(C(=O)O)O |
Introduction
Chemical Properties and Structure
PTAC oxalate is characterized by specific chemical and structural properties that contribute to its biological activity. Understanding these properties is essential for researchers working with this compound.
Basic Chemical Properties
The following table summarizes the key chemical properties of PTAC oxalate:
| Property | Specification |
|---|---|
| CAS Number | 201939-40-4 |
| Molecular Formula | C12H19N3S2.C2H2O4 (or C14H21N3O4S2) |
| Molecular Weight | 359.46 |
| Physical Appearance | White solid/powder |
| SMILES Notation | CCCSC1=NSN=C1[C@@]2([H])CN3CCC[C@@]2([H])C3.OC(C(O)=O)=O |
| Chemical Name | 3-((5R,6R)-1-azabicyclo[3.2.1]octan-6-yl)-4-(propylthio)-1,2,5-thiadiazole oxalate |
The chemical structure of PTAC oxalate incorporates a 1,2,5-thiadiazole ring with a propylthio group at position 4 and a substituted azabicyclo[3.2.1]octane at position 3. The oxalate component is present as a salt, which contributes to the compound's solubility properties .
Structural Characteristics
The stereochemistry of PTAC oxalate is important for its biological activity. The compound features specific stereochemistry at positions 5R and 6R of the azabicyclo[3.2.1]octane component, which is critical for its interaction with muscarinic receptors. The thiadiazole ring and its substitutions contribute to the compound's binding affinity and selectivity for different muscarinic receptor subtypes .
Pharmacological Profile
PTAC oxalate demonstrates a complex pharmacological profile with differential activity across various muscarinic receptor subtypes, making it a valuable tool for investigating muscarinic receptor function.
Receptor Subtype Selectivity
One of the most notable features of PTAC oxalate is its differential activity across muscarinic receptor subtypes. The compound acts as a partial agonist at M2 and M4 receptors while functioning as an antagonist at M1, M3, and M5 receptors . This selective profile distinguishes PTAC oxalate from other muscarinic ligands and makes it particularly useful for investigating subtype-specific functions of the muscarinic receptor family.
Binding Affinity
PTAC oxalate demonstrates high affinity binding across all five muscarinic receptor subtypes, as shown in the following table:
| Receptor Subtype | Binding Affinity (Ki) |
|---|---|
| M1 | 0.6 nM |
| M2 | 2.8 nM |
| M3 | 0.2 nM |
| M4 | 0.2 nM |
| M5 | 0.8 nM |
These Ki values indicate that PTAC oxalate binds with high affinity to all muscarinic receptor subtypes, with particularly strong binding to M3 and M4 receptors . This binding profile further highlights the compound's utility as a muscarinic receptor probe for research purposes.
| Solvent | Solubility |
|---|---|
| Water | <35.95 mg/ml to 100 mM |
| DMSO | <35.95 mg/ml to 100 mM |
Different sources provide varying solubility data, but it is generally considered highly soluble in both water and DMSO .
Stock Solution Preparation
For preparing stock solutions of PTAC oxalate, the following concentrations can be achieved with the specified amounts:
| Concentration | Amount of Compound |
|---|---|
| 1 mg | |
| 1 mM | 2.782 mL |
| 5 mM | 0.556 mL |
| 10 mM | 0.278 mL |
To increase solubility, it is recommended to heat the tube to 37°C and place it in an ultrasonic bath for a short period .
Research Applications
PTAC oxalate serves multiple important functions in neuropharmacological research, making it a valuable tool for investigators in this field.
As a Pharmacological Probe
The compound's selective activity profile across muscarinic receptor subtypes makes it particularly useful as a pharmacological probe for investigating the differential roles of muscarinic receptors in various physiological and pathological processes . By selectively activating M2 and M4 receptors while blocking M1, M3, and M5 receptors, PTAC oxalate can help delineate subtype-specific functions.
For Disease Modeling
PTAC oxalate has been used in animal models of neuropathic pain and depression, providing valuable insights into the role of muscarinic receptors in these conditions . These models help in understanding the pathophysiology of these disorders and in evaluating potential therapeutic strategies.
In Receptor Binding Studies
As a high-affinity ligand for all five muscarinic receptor subtypes, PTAC oxalate is valuable for receptor binding studies and for investigating the molecular interactions between ligands and muscarinic receptors . Such studies contribute to our understanding of receptor pharmacology and aid in the design of novel therapeutic agents.
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